

"molecular structure of Copper Pyrithione"

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Compound of Interest

Compound Name:	CopperPyrithione
CAS No.:	17652-46-9
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An In-depth Technical Guide to the Molecular Structure of Copper Pyrithione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper Pyrithione, formally known as bis(1-hydroxy-2(1H)-pyridinethionato-S,O)copper(II), is a coordination complex of significant interest due to its broad-spectrum antimicrobial and antifouling properties. Its efficacy is intrinsically linked to its molecular architecture. This guide provides a detailed exploration of the molecular structure of Copper Pyrithione, delving into its coordination chemistry, isomerism, solid-state packing, and the advanced analytical techniques employed for its characterization. By synthesizing crystallographic data, spectroscopic insights, and computational analysis, we present a comprehensive structural profile intended to support further research and development in medicinal chemistry and materials science.

Introduction to Copper Pyrithione

Copper Pyrithione (CuPT) is a neutral coordination complex with the chemical formula $C_{10}H_8CuN_2O_2S_2$.^[1] It consists of a central copper(II) ion coordinated by two pyrithione ligands.^[2] Widely recognized for its use as an antifouling agent in marine paints and as an active

ingredient in anti-dandruff shampoos, its potential has expanded into therapeutic areas, including anticancer and antibacterial applications.[3][4] The biological activity and physicochemical properties of CuPT, such as its extremely low aqueous solubility, are directly governed by its molecular structure and intermolecular interactions in the solid state.[5] A thorough understanding of this structure is therefore paramount for optimizing its existing applications and innovating new ones.

The Pyrithione Ligand: A Versatile Bidentate Chelator

The ligand in CuPT is pyrithione (PyS), also known as 1-Hydroxy-2-pyridinethione.[6] It is a bidentate chelator, meaning it binds to the central metal ion through two donor atoms.[7] In the case of CuPT, these donor atoms are the exocyclic sulfur and the oxygen of the N-oxide group.[6] This O,S-coordination mode forms a stable five-membered chelate ring with the copper ion, a key feature contributing to the overall stability of the complex.

Coordination Geometry and Isomerism of the [Cu(PyS)₂] Complex

The coordination of two bidentate pyrithione ligands to a central copper(II) ion results in a neutral, four-coordinate complex, [Cu(PyS)₂]. The geometry and isomerism of this complex are defining features of its structure.

Square Planar Coordination

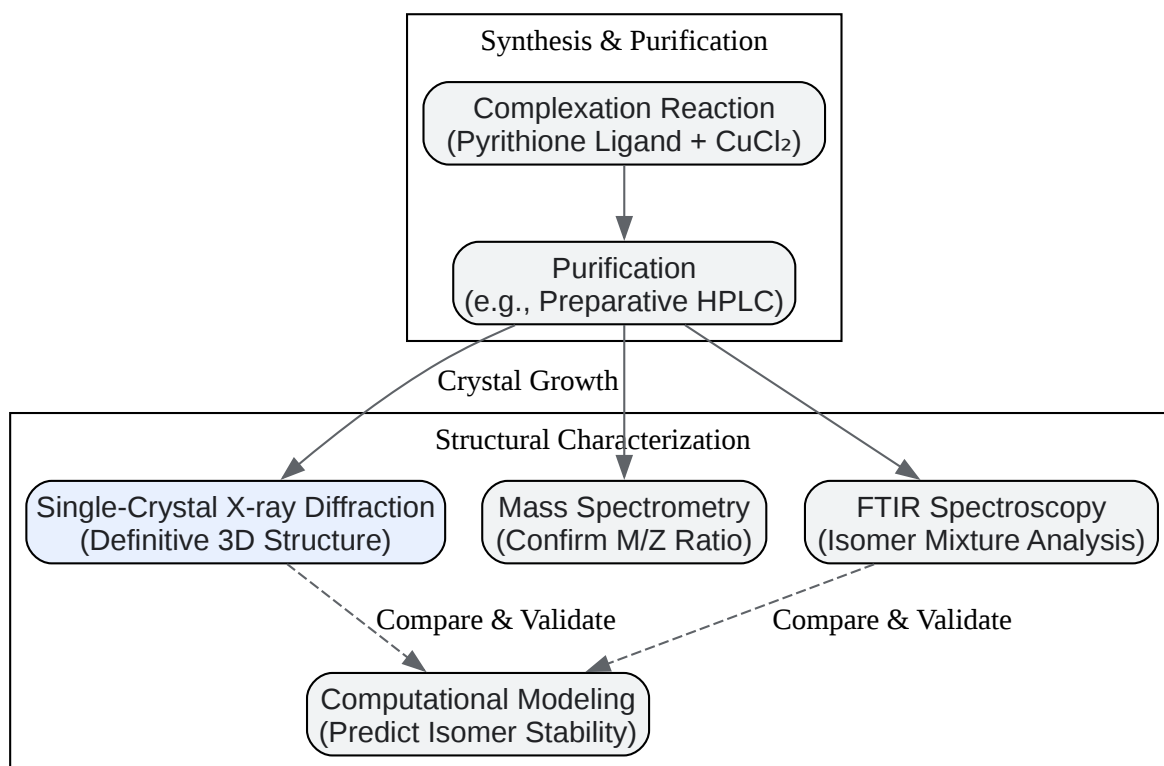
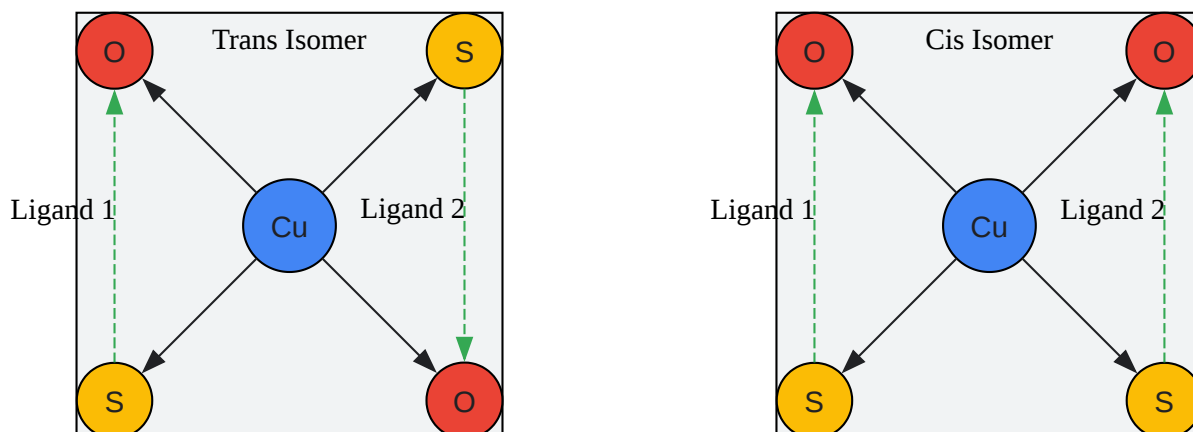
Single-crystal X-ray diffraction studies have unequivocally established that the Cu(II) center in Copper Pyrithione and its derivatives adopts a square planar geometry.[8] This coordination is typical for d⁹ metal ions like Cu(II) where Jahn-Teller distortion favors this arrangement. The two pyrithione ligands lie in the same plane as the central copper ion.

Cis and Trans Isomerism

The arrangement of the two pyrithione ligands around the central copper ion can result in two geometric isomers: cis and trans.

- Trans Isomer: The two sulfur atoms are positioned opposite each other (180° apart), as are the two oxygen atoms.
- Cis Isomer: The like-donor atoms (S and O) are adjacent to each other (90° apart).

Crystallographic evidence indicates that the parent [Cu(PyS)₂] complex crystallizes exclusively in the trans configuration.^{[7][8]} However, computational modeling suggests the energy difference between the cis and trans isomers is small, implying that bulk, non-crystalline samples likely contain a mixture of both.^[9] Furthermore, modified versions of the complex, such as those with polyethylene glycol (PEG) chains, have been shown to co-crystallize with both cis and trans isomers present in the same unit cell.^[7]



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